molecular formula C10H9NS B3188194 4-Methyl-5-phenylthiazole CAS No. 19968-61-7

4-Methyl-5-phenylthiazole

Cat. No.: B3188194
CAS No.: 19968-61-7
M. Wt: 175.25 g/mol
InChI Key: DNHKSCAYDWTXHD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. While Hofmann's work on benzothiazoles in 1879 laid some groundwork, the systematic study of the parent heterocycle and its derivatives is largely credited to Arthur Hantzsch and his laboratory in 1887. imp.kiev.uae-bookshelf.de The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains one of the most fundamental and widely used methods for constructing the thiazole ring. imp.kiev.uaijper.org Over the decades, the field has witnessed tremendous growth, with an ever-increasing number of publications and the discovery of more than 12,500 known thiazole compounds. e-bookshelf.de This evolution has been driven by the continuous development of novel synthetic methodologies and a deeper understanding of the thiazole ring's reactivity and physical properties. e-bookshelf.deresearchgate.net

Importance of the Thiazole Scaffold in Modern Medicinal Chemistry and Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically important molecules. nih.govresearchgate.net Its presence is noted in a wide array of therapeutic agents, including the antibiotic Penicillin, the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, and the anticancer drug Bleomycin. ijper.orgbohrium.com The versatility of the thiazole ring allows it to interact with various biological targets, leading to a broad spectrum of activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govbohrium.comacs.org The ability to easily modify the thiazole ring at different positions enables medicinal chemists to fine-tune the pharmacological profile of lead compounds, making it a crucial component in the design and development of new drugs. acs.orgmdpi.com

Overview of 4-Methyl-5-phenylthiazole as a Representative Thiazole Derivative for Academic Investigation

Within the vast family of thiazole derivatives, this compound serves as an important subject for academic and industrial research. Its structure, featuring a methyl group at the 4-position and a phenyl group at the 5-position of the thiazole ring, provides a valuable framework for studying the chemical and biological properties of substituted thiazoles. This particular compound and its derivatives have been investigated for various potential applications, including their use as building blocks in the synthesis of more complex molecules and their evaluation in anticancer research. tandfonline.comresearchgate.nettandfonline.com The study of this compound and related structures contributes significantly to the broader understanding of structure-activity relationships within the thiazole class of compounds.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number19968-61-7
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
AppearanceNot specified
Boiling PointNo data available
Melting PointNot specified
SMILES CodeCC1=C(SC=N1)C2=CC=CC=C2

Research Findings on this compound and its Derivatives

Recent research has focused on the synthesis and biological evaluation of derivatives of the this compound core. For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives were synthesized and investigated for their anticancer activities. tandfonline.comtandfonline.com In these studies, the core structure of this compound was modified to explore how different substituents impact the compound's efficacy against cancer cell lines.

One notable study reported the synthesis of a series of these derivatives and their evaluation against A549 human lung adenocarcinoma cells. tandfonline.com The results indicated that several of the synthesized compounds exhibited significant anticancer activity. Specifically, compound 4c , 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity with a potent inhibitory concentration (IC50) value against the cancer cells while being less toxic to normal cell lines. tandfonline.com

The synthesis of these derivatives typically involves a multi-step process. A common route starts with the reaction of propiophenone (B1677668) with bromine to form 2-bromo-1-phenylpropanone. This intermediate is then reacted with thiourea (B124793) to yield 2-amino-4-phenyl-5-methylthiazole. Subsequent acylation with chloroacetyl chloride produces 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which can then be reacted with various mercapto derivatives to obtain the final target compounds. tandfonline.com

Spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry are crucial for the structural elucidation and characterization of these newly synthesized compounds. tandfonline.comresearchgate.net For example, in the 1H-NMR spectra of related phenylthiazole derivatives, the protons of the phenyl ring typically appear as multiplets in the aromatic region (around 7-8 ppm). nipne.ro

These findings underscore the importance of the this compound scaffold as a platform for developing novel therapeutic agents. The ability to systematically modify its structure and evaluate the resulting changes in biological activity makes it a valuable tool in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKSCAYDWTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312046
Record name 4-Methyl-5-phenylthiazole
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URL https://comptox.epa.gov/dashboard/DTXSID401312046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-61-7
Record name 4-Methyl-5-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19968-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 4 Methyl 5 Phenylthiazole Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The phenyl ring at the C5 position of the thiazole (B1198619) core is a frequent site for modification, and the placement and electronic nature (electron-donating or electron-withdrawing) of substituents can have a profound impact on biological activity.

Research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has shown that electron-donating groups on the phenyl ring are generally well-tolerated at the ortho, meta, and para positions. nih.gov For instance, the introduction of a methyl group at the para-position (compound 4p ) or a methoxy group at the meta-position (compound 4s ) resulted in potent dual inhibition. nih.gov However, SAR studies indicate that while these substitutions are tolerated, they can influence metabolic stability; the para-methyl group in compound 4p was found to be more susceptible to oxidation by microsomal enzymes compared to the meta-methoxy group in 4s . nih.gov

The effect of substituents is highly dependent on the specific biological target. In the context of anticancer agents, an electron-donating methyl group at the para-position of the phenyl ring was found to increase cytotoxic activity in one series of compounds. mdpi.com Conversely, for anticonvulsant activity, electron-withdrawing groups such as chloro, bromo, or fluoro on the phenyl ring led to higher seizure protection, with a 4-chlorophenyl substitution showing the highest activity in a particular study. mdpi.com

In the development of antiflaviviral agents, hydrophobic substitutions on the para-position of the phenyl ring were found to be particularly significant. nih.gov Docking studies revealed that the phenyl moiety embeds within a pocket of hydrophobic residues on the viral E-protein. nih.gov This led to the exploration of various hydrophobic tails, where an n-butylphenyl substituent yielded a derivative with potent activity, demonstrating the importance of optimizing lipophilicity and spatial characteristics at this position. nih.gov

CompoundPhenyl Ring Substituent (R)Human sEH IC50 (nM)FAAH IC50 (nM)
4a-H (Unsubstituted)3.130.8
4p4-CH35.827.5
4s3-OCH34.515.8
Table 1. Influence of Phenyl Ring Substituents on sEH and FAAH Inhibition. Data sourced from structure-activity relationship studies on dual inhibitors. nih.gov

The C2 position of the thiazole ring is another critical site for chemical modification, directly influencing how the molecule interacts with its biological target. Substituents at this position can act as key hydrogen bond donors or acceptors, or occupy specific sub-pockets within a binding site.

In the pursuit of antiflaviviral agents based on the phenylthiazole scaffold, optimization of the C2 position was a key strategy. nih.gov This led to the discovery that replacing existing moieties with groups like a 2-naphthyl or an n-butylphenyl substituent could yield potent activity. nih.gov This suggests that the C2 position is involved in significant hydrophobic or π-stacking interactions with the target protein.

SAR studies on certain anticancer thiazole derivatives have highlighted that the nature of the C2 substituent is essential for activity. For example, the replacement of an N,N-dimethyl group with a larger, more rigid phenyl ring at the C2 position was found to be crucial for antitumor effects in a specific series of compounds. mdpi.com In other work, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were developed, where complex heterocyclic rings such as 1-methyl-1H-tetrazole and 1-methyl-1H-imidazole were linked to the C2-amino group via a thioacetamide linker. tandfonline.com The compound featuring the 1-methyl-1H-tetrazol-5-yl)thio moiety demonstrated high selectivity against human lung adenocarcinoma cells, indicating that the electronic and steric properties of the C2-substituent are vital for achieving selective cytotoxicity. tandfonline.com

CompoundC2-SubstituentPara-Phenyl SubstituentAntiviral EC50 (µM)
5k2-Naphthyl-H1.5
5mn-Butylphenyl-H0.6
Table 2. Effect of C2-Substituent Modification on Antiflaviviral Activity. nih.gov

The methyl group at the C4 position of the 4-methyl-5-phenylthiazole core is a defining feature of the scaffold. While less frequently modified than the C2 or C5 positions, alterations to this group can significantly affect biological activity. Often, this position is crucial for establishing favorable hydrophobic interactions within a binding pocket.

In early studies of phenylthiazole-based antiflaviviral agents, a correlation was observed between antiviral activity and the presence of reactive mono- or dibromomethyl groups at the C4 position. nih.gov While effective, these brominated moieties were considered potentially toxic, posing a challenge for drug development. nih.gov Subsequent research focused on designing new analogues that retained the unsubstituted methyl group at C4. This was successfully achieved by optimizing other parts of the molecule, such as adding a linear hydrophobic tail to the phenyl ring at the C5 position. nih.gov This work demonstrates that the biological effect of the C4-substituent is interconnected with the substitutions at other positions, and that potential liabilities at one position can be overcome through strategic modifications elsewhere on the scaffold.

Conformational Analysis and its Correlation with Biological Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is employed to investigate the structural and electronic properties of thiazole derivatives. rsc.org These studies calculate parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the molecular electrostatic potential (MEP). rsc.org This analysis helps to understand the molecule's reactivity and identify the regions most likely to engage in electrostatic or nucleophilic/electrophilic interactions with a biological target, providing a theoretical basis for the observed biological profiles.

Biological Activities and Mechanistic Investigations of 4 Methyl 5 Phenylthiazole and Its Analogues

Research into Antimicrobial Properties

Derivatives of 4-methyl-5-phenylthiazole have been the subject of extensive research to evaluate their efficacy against a spectrum of microbial pathogens. These investigations have revealed significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents.

Antibacterial Activity and Investigation of Molecular Targets

The antibacterial potential of phenylthiazole derivatives has been particularly noted against challenging drug-resistant bacteria. Phenylthiazole-substituted aminoguanidines have demonstrated potent activity against vancomycin-resistant enterococci (VRE), with the ability to inhibit the growth of clinical isolates at concentrations as low as 0.5 μg/mL nih.govresearchgate.net. The bactericidal effect of these compounds is rapid and has been linked to the targeting of cell wall synthesis nih.govresearchgate.net.

Further investigations into the specific molecular targets have suggested a mechanism that involves the disruption of peptidoglycan biosynthesis. Transposon mutagenesis studies have pointed to three potential targets: YubA, YubB (undecaprenyl diphosphate (B83284) phosphatase - UPPP), and YubD nih.govresearchgate.net. It has been shown that these compounds can inhibit both UPPP and undecaprenyl diphosphate synthase nih.gov. The proteins YubA and YubD are believed to be transporters and may also be targets, as some compounds have been observed to collapse the proton motive force in membrane vesicles nih.gov. The ability of these compounds to block the construction of the bacterial cell wall underscores their potential as a novel class of antibiotics nih.gov. While direct inhibition of MurA and MurB enzymes by this compound itself is not extensively detailed, the broader class of thiazole-containing compounds, such as 4-thiazolidinones, have been identified as inhibitors of MurB, acting as diphosphate mimics researchgate.netnih.gov.

Antifungal Efficacy

In addition to their antibacterial properties, this compound analogues have shown considerable promise as antifungal agents. Research has demonstrated their efficacy against a variety of clinically relevant fungi and phytopathogenic fungi nih.govnih.govresearchgate.net.

Synthetic phenylthiazole small molecules have been screened for antifungal activity against drug-resistant Candida albicans and Candida auris researchgate.net. Certain compounds emerged as highly potent, inhibiting the growth of these pathogenic yeasts at concentrations ranging from 0.25–2 µg/mL. This activity extended to other clinically important yeasts like Cryptococcus and molds such as Aspergillus, with inhibition observed at concentrations as low as 0.50 µg/mL researchgate.net. The fungicidal activity of these compounds is rapid and they also exhibit potent antibiofilm activity, reducing the metabolic activity of adherent C. albicans and C. auris biofilms by more than 66% and 50%, respectively researchgate.net.

Furthermore, studies on phenylthiazole derivatives containing an acylhydrazone moiety have revealed excellent antifungal activities against phytopathogenic fungi such as Magnaporthe oryzae, the causative agent of rice blast nih.govresearchgate.net. Several of these compounds exhibited superior efficacy compared to commercial fungicides, with EC50 values in the low microgram per milliliter range nih.gov.

Antifungal Activity of Phenylthiazole Derivatives

Compound TypeFungal SpeciesActivity MetricObserved Value (µg/mL)Reference
Phenylthiazole small molecule (Compound 1)Candida albicansMIC0.25–2 researchgate.net
Phenylthiazole small molecule (Compound 1)Candida aurisMIC0.25–2 researchgate.net
Phenylthiazole small molecule (Compound 1)Cryptococcus spp.MIC≥0.50 researchgate.net
Phenylthiazole small molecule (Compound 1)Aspergillus spp.MIC≥0.50 researchgate.net
Phenylthiazole-acylhydrazone derivative (E26)Magnaporthe oryzaeEC501.29 nih.gov
Phenylthiazole-acylhydrazone derivative (E17)Magnaporthe oryzaeEC501.45 nih.gov

Research into Anticancer and Antiproliferative Mechanisms

The thiazole (B1198619) scaffold is a key feature in several approved anticancer drugs, and research into this compound and its analogues has revealed significant potential in this therapeutic area. These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the induction of programmed cell death and the targeting of specific molecular pathways crucial for cancer progression.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (in vitro studies)

A substantial body of in vitro research has demonstrated the antiproliferative effects of this compound derivatives across a wide range of human cancer cell lines. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives have been synthesized and evaluated for their anticancer activity against A549 lung adenocarcinoma cells tandfonline.comresearchgate.net. These studies identified compounds with potent activity, with some exhibiting high selectivity for cancer cells over normal cell lines tandfonline.comresearchgate.net.

The cytotoxic potential of these compounds has also been observed in leukemia cell lines. 4-methylthiazole (B1212942) has been shown to induce selective cytotoxicity in K562 chronic myeloid leukemia (CML) cells and HL-60 leukemia cells, while sparing healthy peripheral blood mononuclear cells ksbu.edu.trksbu.edu.trresearchgate.netnih.gov. Furthermore, derivatives of 2-(4-aminophenyl)benzothiazoles, which share structural similarities, have shown potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines consensus.app. The activity of some of these compounds extends to ovarian, lung, and renal cancer cell lines consensus.app.

In Vitro Anticancer Activity of this compound Analogues

Compound/DerivativeCancer Cell LineActivity Metric (IC50)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c)A549 (Lung)23.30 ± 0.35 µM researchgate.net
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Various cancer cell linesPotent cytotoxic agent nih.gov
2-(4-amino-3-methylphenyl)benzothiazole (DF 203)MCF-7 (Breast)Nanomolar range consensus.app

Mechanistic Insights into Cell Death Induction

The antiproliferative effects of this compound derivatives are often mediated by the induction of programmed cell death, or apoptosis. Studies in K562 and HL-60 leukemia cells have provided detailed insights into these mechanisms. Treatment with 4-methylthiazole leads to the activation of Caspase-3, the release of Cytochrome-C, and mitochondrial depolarization, all of which are key events in the apoptotic cascade ksbu.edu.trksbu.edu.trresearchgate.netnih.gov. Gene expression analysis has shown an upregulation of pro-apoptotic markers such as TP53, BAX, and BAK ksbu.edu.tr.

In addition to apoptosis, some thiazole derivatives have been found to induce cell cycle arrest. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause an accumulation of cells in the G1 and S phases of the cell cycle in MCF-7 breast cancer cells nih.gov. This cell cycle arrest is consistent with the induction of a checkpoint in response to DNA damage nih.govnih.gov.

Identification of Specific Molecular Targets

To fully understand the anticancer potential of this compound and its analogues, researchers have sought to identify their specific molecular targets within cancer cells. A significant finding has been the identification of a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases nih.govnih.gov. These kinases play a crucial role in mitosis, and their inhibition leads to mitotic failure, increased polyploidy, and ultimately, cell death nih.gov. One such compound, CYC116, has progressed to phase I clinical trials nih.gov.

Another important area of investigation is the interaction of these compounds with DNA. Guanine-rich sequences in DNA can fold into non-canonical secondary structures known as G-quadruplexes, which are implicated in the regulation of gene expression and are considered promising anticancer targets nih.govnih.govfrontiersin.org. Certain 1,10-phenanthroline (B135089) derivatives containing a 4-phenylthiazole (B157171) motif have been studied for their ability to bind and stabilize telomeric G-quadruplex DNA nih.gov. Additionally, ruthenium and osmium metalacycles based on a 4-phenylthiazole scaffold have been synthesized and shown to interact with G-quadruplex structures, such as the one found in the c-MYC promoter region researchgate.net. The ability of these compounds to interact with DNA and inhibit key kinases highlights the multi-targeted nature of their anticancer activity.

Research into Anti-inflammatory and Analgesic Mechanisms

The therapeutic potential of this compound and its analogues in modulating inflammation and pain has been a subject of significant scientific inquiry. Research has revealed that these compounds can exert their effects through various mechanisms, primarily involving the inhibition of key enzymes in inflammatory pathways.

One prominent mechanism is the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov By inhibiting sEH, the degradation of epoxyeicosatrienoic acids (EETs), which possess inherent anti-inflammatory and analgesic properties, is prevented. nih.gov The simultaneous inhibition of FAAH, an enzyme that breaks down endocannabinoids, further contributes to pain relief. nih.gov In a preclinical model of acute inflammatory pain, 4-phenylthiazole analogues demonstrated significant antinociceptive effects. Specifically, compounds designated as 4p and 4s were tested in a rat formalin model, where they reduced pain behaviors to an extent comparable to the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. nih.gov

Another key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. core.ac.uk A study on a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives found that several compounds exhibited moderate to good anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing tests, respectively. core.ac.ukresearchgate.net These compounds were noted to have low ulcerogenicity compared to the standard drug diclofenac (B195802) sodium. core.ac.ukresearchgate.net Further investigation into 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified selective COX-1 inhibition as their primary mode of action. mdpi.com Other research suggests that the anti-inflammatory action of some phenyl thiazole derivatives may also stem from a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and limiting neutrophil migration. wjpmr.com

Table 1: Selected this compound Analogues with Anti-inflammatory and Analgesic Activity
Compound/Analogue ClassTarget/MechanismExperimental ModelObserved EffectSource
4-phenylthiazole analogues (e.g., 4p, 4s)Dual sEH/FAAH InhibitionRat formalin model of inflammatory painDecreased nociceptive behavior, comparable to ketoprofen. nih.gov
5-methyl-2-phenylthiazole-4-substituted-heteroazolesCyclooxygenase (COX) InhibitionCarrageenan-induced rat paw edemaModerate to good anti-inflammatory activity. core.ac.ukresearchgate.net
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesSelective COX-1 InhibitionIn vitro enzyme assaysPotent and selective inhibition of COX-1 enzyme. mdpi.com

Research into Antiviral Properties (e.g., Neuraminidase Inhibition, Antiflaviviral Activity)

The phenylthiazole scaffold has served as a valuable template for the development of novel antiviral agents, with research focusing on two main areas: influenza neuraminidase inhibition and antiflaviviral activity.

Neuraminidase Inhibition: Influenza neuraminidase (NA) is a critical enzyme for the release of new virus particles from infected cells, making it a prime target for antiviral drugs. nih.govmdpi.com A series of 4-methyl-5-(3-phenylacryloyl)thiazoles, designed based on the structure of chalcones, were synthesized and evaluated for their NA inhibitory activity. scispace.comresearchgate.net Structure-activity relationship (SAR) analysis revealed that analogues containing an amide group and a mono-hydroxyl group on the 4-position of the phenyl ring were particularly effective. scispace.comresearchgate.net Among the synthesized compounds, A2 and A26 demonstrated the most potent activity against neuraminidase, with IC50 values of 8.2 ± 0.5 μg/mL and 6.2 ± 1.4 μg/mL, respectively. scispace.comresearchgate.net

Antiflaviviral Activity: The phenylthiazole core has also been explored for its ability to inhibit flaviviruses, a genus that includes clinically significant pathogens. nih.gov These agents typically function by targeting the viral E-protein. nih.govnih.gov A significant challenge in early research was the association between antiviral activity and the presence of potentially toxic mono- or dibromomethyl groups at the C4 position of the thiazole ring. nih.govnih.gov Subsequent research focused on modifying the scaffold to eliminate this liability while retaining efficacy. This led to the discovery that adding a linear hydrophobic tail at the para position of the phenyl ring could yield potent antiflaviviral compounds lacking the toxic moiety. nih.govnih.gov The non-brominated naphthyl derivative 5k was a key breakthrough, being the first compound of its class to show antiflaviviral activity without the reactive bromides. nih.gov Further optimization resulted in the development of a drug-like phenylthiazole, compound 12 , which exhibited high antiflaviviral selectivity with a therapeutic index (TI) of 147. nih.govnih.gov

Table 2: Antiviral Activity of this compound Analogues
CompoundAntiviral TargetActivity Metric (IC50/TI)Key FindingSource
A2Influenza NeuraminidaseIC50: 8.2 ± 0.5 μg/mLPotent NA inhibitor from the 4-methyl-5-(3-phenylacryloyl)thiazole series. scispace.comresearchgate.net
A26Influenza NeuraminidaseIC50: 6.2 ± 1.4 μg/mLMost potent NA inhibitor in its series. scispace.comresearchgate.net
5kFlavivirus E-protein-First non-brominated phenylthiazole with antiflaviviral activity. nih.gov
12Flavivirus E-proteinTI: 147Drug-like analogue with high antiflaviviral selectivity and no toxic moiety. nih.govnih.gov

Studies on Receptor Modulation and Enzyme Inhibition

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and adipose differentiation. nih.gov As such, it is a significant therapeutic target for metabolic disorders. nih.gov A series of phenylthiazole acids were synthesized and evaluated for their ability to act as PPARγ agonists. nih.gov Using a fluorescence polarization-based screening assay, compound 4t was identified as a potent PPARγ agonist with a half-maximal effective concentration (EC50) of 0.75 ± 0.20 μM. nih.gov This potency was comparable to that of rosiglitazone (B1679542), a well-known PPARγ agonist used as a positive control, which had an EC50 of 0.83 ± 0.14 μM. nih.gov Molecular docking simulations supported these findings, indicating that compound 4t interacts stably with the amino acid residues within the active site of the PPARγ complex. nih.gov

Table 3: PPARγ Agonistic Activity of Phenylthiazole Acid Derivatives
CompoundTargetActivity Metric (EC50)ComparisonSource
4tPPARγ0.75 ± 0.20 μMComparable potency to the positive control, rosiglitazone. nih.gov
Rosiglitazone (Control)PPARγ0.83 ± 0.14 μMStandard PPARγ agonist. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the central cholinergic system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for treating the cognitive symptoms of neurodegenerative disorders. nih.gov The thiazole scaffold has been investigated for its potential in designing AChE inhibitors. univ.kiev.uanih.gov A study involving a series of N-phenacyl-4-methyl-5-(2-substituted) thiazolium salts tested their in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). univ.kiev.ua The results indicated that these salts can serve as a promising scaffold for designing cholinesterase inhibitors, with specific compounds like inhibitor 14 showing notable activity against AChE. univ.kiev.ua Docking studies suggested that the inhibitor is stabilized in the enzyme's active site through hydrogen bonds and hydrophobic interactions. univ.kiev.ua

Table 4: Cholinesterase Inhibition by Thiazolium Salt Analogues
Compound ClassEnzyme TargetKey FindingSource
N-phenacyl-4-methyl-5-(2-substituted) thiazolium saltsAcetylcholinesterase (AChE)Compound 14 identified as a promising inhibitor. univ.kiev.ua
N-phenacyl-4-methyl-5-(2-substituted) thiazolium saltsButyrylcholinesterase (BChE)Compound 17 identified as a promising inhibitor. univ.kiev.ua

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a fundamental role in cellular signaling pathways controlling growth, differentiation, and survival. nih.gov Aberrant PTK activity is a hallmark of many cancers, making these enzymes a critical target for antitumor drug discovery. nih.govnih.gov The thiazole framework is a versatile and highly favored structural motif in medicinal chemistry, and its derivatives have been widely investigated for their potential to interact with and inhibit various protein kinases. nih.gov While specific studies focusing solely on this compound as a PTK inhibitor are not extensively detailed, the broader class of thiazole-containing small molecules is a major focus of research for developing targeted anticancer agents that function through PTK inhibition. nih.gov

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase whose abnormal activation is linked to tumor invasion, metastasis, and recurrence in numerous human cancers. nih.govnih.gov Consequently, the development of small-molecule c-Met inhibitors is an attractive strategy for cancer therapy. nih.govwikipedia.org While direct inhibition by this compound is not specified, research into structurally related analogues has yielded potent inhibitors. For instance, a series of derivatives based on a nih.govnih.govdntb.gov.uatriazolo[3,4-b] scispace.comnih.govdntb.gov.uathiadiazole scaffold, which can be considered a complex thiazole analogue, produced highly potent c-Met kinase inhibitors. researchgate.net One of the most promising compounds from this series, Compound 21 , demonstrated significant inhibition of c-Met kinase with an IC50 value of 2.02 nM and inhibited cell proliferation in the MKN45 gastric cancer cell line with an IC50 of 88 nM. researchgate.net This highlights the potential of incorporating the thiazole motif into more complex heterocyclic systems to achieve potent and selective c-Met inhibition. nih.gov

Table 5: c-Met Kinase Inhibition by a Thiazole Analogue
CompoundScaffoldTargetActivity Metric (IC50)Source
Compound 21 nih.govnih.govdntb.gov.uatriazolo[3,4-b] scispace.comnih.govdntb.gov.uathiadiazolec-Met Kinase2.02 nM (enzymatic) researchgate.net
Compound 21 nih.govnih.govdntb.gov.uatriazolo[3,4-b] scispace.comnih.govdntb.gov.uathiadiazoleMKN45 cell proliferation88 nM (cellular) researchgate.net

Exploration of Other Investigational Biological Activities (e.g., Anticonvulsant, Antioxidant)

Beyond the primary biological activities often associated with thiazole derivatives, research has extended into other promising investigational areas, notably their potential as anticonvulsant and antioxidant agents. The inherent structural characteristics of the thiazole ring have made it a valuable scaffold for designing novel compounds with diverse pharmacological effects.

Anticonvulsant Activity

The thiazole nucleus is a key pharmacophore in the development of new anticonvulsant drugs. biointerfaceresearch.com Its structural similarity to existing antiepileptic drugs and its ability to act as a constrained pharmacophore at receptor sites have driven extensive research. biointerfaceresearch.com Various analogues of this compound, particularly those hybridized with other heterocyclic systems like 4-thiazolidinone, have demonstrated significant anticonvulsant properties in preclinical models. biointerfaceresearch.commdpi.com

Researchers have synthesized and evaluated numerous series of thiazole derivatives, identifying several promising candidates. For instance, a study on thiazole-bearing 4-thiazolidinones identified compounds that showed excellent anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole-induced seizure (scPTZ) models. biointerfaceresearch.commdpi.com The MES test is a common model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that may be effective against absence seizures. Another series of novel thiazolidin-4-one substituted thiazoles was prepared, and among thirteen derivatives, one compound emerged as the most active in the series. biointerfaceresearch.com

Investigations into thiopyrano[2,3-d]thiazole derivatives also revealed compounds with pronounced anticonvulsant effects in the scPTZ test, with the activity of one derivative being comparable to the established antiepileptic drug, Sodium Valproate. bohrium.com Furthermore, studies on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles showed that several compounds with specific substituents (F-, Cl-, Br-, CF3-, CH3-) demonstrated significant anticonvulsant activity in the pentylenetetrazole model. tandfonline.com The mechanism of action for some of these thiazole-based compounds is suggested to involve the enhancement of GABAergic neurotransmission, as one promising compound was found to significantly increase γ-aminobutyric acid (GABA) content in the brain. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiazole Analogues
Compound/Derivative SeriesKey FindingsPreclinical Model(s)
Thiazole-bearing 4-Thiazolidinones (e.g., Compounds Ib, IId, IIj)Demonstrated excellent anticonvulsant activity. mdpi.comMaximal Electroshock (MES) & Pentylenetetrazole (scPTZ) tests mdpi.com
2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6)Identified as a highly active derivative in its series. biointerfaceresearch.comMES & scPTZ tests biointerfaceresearch.com
Thiopyrano[2,3-d]thiazole derivatives (e.g., Compound 14)Showed a pronounced anticonvulsant effect, equivalent to Sodium Valproate. bohrium.comscPTZ test bohrium.com
2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles (e.g., Compounds 3a, 3b, 3d)Exhibited significant anticonvulsant activity with ED50 values ≤ 20 mg/kg. tandfonline.comPentylenetetrazole (PTZ) test tandfonline.com
4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound 4g)Potent activity with ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ); suggested to increase brain GABA levels. nih.govMES & scPTZ tests nih.gov

Antioxidant Activity

Thiazole derivatives have garnered significant attention for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in numerous diseases. chemrevlett.com The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals and modulate enzymatic antioxidant defenses. chemrevlett.com

Research has systematically explored the radical-scavenging abilities of various thiazole analogues. chemrevlett.com For example, a study focusing on a series of thiazole derivatives (5a–5i) found that compounds with electron-withdrawing substituents, such as fluorine and chlorine, tended to have enhanced potency. tandfonline.com One compound from this series, designated 5e, demonstrated particularly strong hydroxyl radical (73.03%) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (66.13%). tandfonline.com

The incorporation of phenolic fragments into the thiazole structure is another strategy that has yielded compounds with high antioxidant potential. mdpi.com Phenolic groups are well-known for their antioxidant effects, and their combination with the thiazole scaffold can lead to synergistic activity. Studies on such hybrid molecules have shown high iron-reducing activity. mdpi.com In one investigation, a series of phenolic thiazoles was synthesized, and several compounds presented remarkable antioxidant and antiradical properties, with some also displaying good copper chelation activity. nih.govresearchgate.net Another study synthesized ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and tested its antioxidant activity using the DPPH method, finding an IC50 value of 64.75 ppm, indicating potent radical scavenging potential. aip.org

Table 2: Antioxidant Activity of Selected Thiazole Analogues
Compound/Derivative SeriesKey FindingsAssay(s) Used
Thiazole derivative 5eExhibited strong radical scavenging activity: 73.03% (hydroxyl) and 66.13% (DPPH). tandfonline.comHydroxyl radical scavenging & DPPH assay tandfonline.com
Thiazole derivative 5hShowed potent antioxidant activity. tandfonline.comGeneral antioxidant assays tandfonline.com
Thiazole and Thiazolidinone derivatives with phenolic fragmentsDemonstrated high iron-reducing activity. mdpi.comIron-reducing activity assays mdpi.com
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateShowed an IC50 value of 64.75 ppm. aip.orgDPPH assay aip.org
Phenolic Thiazoles (e.g., Compounds 5a-b, 7a-b, 8a-b)Presented remarkable antioxidant, antiradical, and Cu2+ chelating properties. nih.govresearchgate.netDPPH, Ferric reducing, H2O2 scavenging, TEMPO scavenging assays nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 5 Phenylthiazole Derivatives

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as 4-Methyl-5-phenylthiazole derivatives, to the active site of a protein receptor.

Research on various this compound analogues has demonstrated the utility of docking in elucidating key binding interactions. For instance, in studies targeting the peroxisome proliferator-activated receptor gamma (PPARγ), docking simulations revealed that phenylthiazole acid derivatives can interact stably with amino acid residues in the active site. nih.gov Similarly, docking studies of novel thiazole (B1198619) conjugates against the Rho6 protein, a target in hepatic cancer, showed good docking scores and identified crucial interactions. nih.govsemanticscholar.org For one set of derivatives, an arene-cation interaction with Arg96 and a hydrogen bond with Ser95 were identified as key binding features. semanticscholar.org The binding energy for a derivative with a phenyl ring was found to be -8.2 kcal/mol, which improved to -9.2 kcal/mol upon the addition of a methyl group, indicating a more favorable interaction. semanticscholar.org

Docking has also been instrumental in understanding the mechanism of action for thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov Simulations of 2,4-disubstituted thiazoles into the colchicine (B1669291) binding site of tubulin have helped rationalize their potent cytotoxic activity against various cancer cell lines. nih.gov Furthermore, in the design of influenza neuraminidase inhibitors, molecular docking of 4-methyl-5-(3-phenylacryloyl)thiazoles demonstrated that the thiazole skeleton is beneficial for inhibitory activity, guiding the synthesis of compounds with significant potency. researchgate.net

The table below summarizes representative docking results for various this compound derivatives against different biological targets.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Phenylthiazole acidsPPARγNot SpecifiedNot Specified nih.gov
5-ArylazothiazolesRho6 ProteinArg96, Ser95, Lys106-6.8 to -9.4 semanticscholar.org
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)Not SpecifiedNot Specified mdpi.com
4-Methyl-5-(3-phenylacryloyl)thiazolesInfluenza NeuraminidaseNot SpecifiedNot Specified researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the docked pose and understanding the dynamics of the binding process.

MD simulations have been applied to validate the stability of docked this compound derivatives within their respective binding pockets. For phenylthiazole acid derivatives targeting PPARγ, MD simulations confirmed that the ligand remained stably bound to the active site, consistent with in vitro assay results. nih.gov In another study on antibacterial thiazole Schiff bases, MD simulations were performed on the most active compounds. The results, analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), showed that the derivatives stayed within the receptor's binding site throughout the simulation, with RMSD and RMSF values below 2 nm, indicating a stable complex. nih.gov

The typical protocol for such simulations involves placing the docked complex in a solvent box (e.g., a TIP3P water model), neutralizing the system with counter-ions, and applying a force field like OPLS 2005. nih.gov The system is then minimized, heated, and equilibrated before a production run is performed to collect trajectory data for analysis. nih.govbiointerfaceresearch.com These simulations provide valuable information on the stability of protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, over the simulation period. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3) are used to calculate various molecular descriptors for this compound derivatives. researchgate.net

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For a series of thiazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level showed HOMO energy values ranging from -5.54 eV to -7.44 eV. researchgate.net Such studies help in understanding how different substituents on the this compound core influence its electronic properties and, consequently, its biological activity. These methods can also be used to calculate acidity constants (pKa values), which are crucial for understanding a molecule's behavior in a biological environment. researchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADMET Profiling, Drug-likeness)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—must be evaluated. In silico ADMET prediction provides an early assessment of these properties, reducing the time and cost associated with experimental studies.

For various series of this compound derivatives, computational tools like SwissADME and pkCSM have been used to predict their ADMET profiles. nih.govplos.org These predictions often include parameters such as intestinal absorption, Caco-2 permeability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 enzymes. nih.govfrontiersin.org

Drug-likeness is another critical parameter, often evaluated using frameworks like Lipinski's Rule of Five. nih.govplos.org This rule suggests that orally active drugs should generally have a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. plos.org Studies on novel thiazole conjugates have shown that most of the synthesized compounds adhere to Lipinski's rule, indicating their potential as orally bioavailable drug candidates. nih.gov The table below shows a sample of predicted ADMET properties for a hypothetical this compound derivative.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP< 5Optimal Lipophilicity; Compliant with Lipinski's Rule
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
Human Intestinal AbsorptionHighGood potential for oral absorption
BBB PermeabilityLowLess likely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions

Virtual Screening and De Novo Design Strategies for Novel Analogues

Computational strategies are pivotal in the search for novel analogues with improved activity. Virtual screening involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing.

For targets like the influenza M2 ion channel, in silico screening of molecular libraries can identify potential inhibitors. researchgate.net This process can be combined with molecular docking to filter and rank candidates. Furthermore, de novo design strategies use computational algorithms to build novel molecules from scratch or by modifying existing scaffolds like this compound. Based on the structural requirements of the target's binding site, new functional groups can be added to the core structure to optimize interactions and improve binding affinity and selectivity. For instance, the design of 4-methyl-5-(3-phenylacryloyl)thiazoles as neuraminidase inhibitors was guided by molecular modeling studies, leading to the identification of potent compounds. researchgate.net

Future Research Directions and Translational Perspectives for 4 Methyl 5 Phenylthiazole Scaffolds

Rational Design and Synthesis of Next-Generation 4-Methyl-5-phenylthiazole Analogues with Enhanced Potency and Selectivity

The rational design of next-generation this compound analogues is a key focus for enhancing their therapeutic profiles. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. By systematically modifying the core scaffold and its substituents, researchers can optimize both potency and selectivity.

Computational methods are integral to this design process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the in-silico prediction of how structural modifications will affect a compound's biological activity. For example, molecular modeling has been used to guide the design of 4-methyl-5-(3-phenylacryloyl)thiazoles, revealing that the thiazole (B1198619) skeleton is beneficial for neuraminidase inhibitory activity researchgate.net.

A prevalent strategy in the design of novel analogues is scaffold hopping, where the this compound core is used to replace a different chemical moiety in a known drug, with the aim of improving its properties. This has been successfully applied by using the 4-phenylthiazole (B157171) framework, which is structurally similar to the 4-methyl-5-(pyridin-4-yl)thiazol-2-amine scaffold of the PI3K inhibitor Alpelisib, to develop new anti-cancer agents nih.gov.

The synthesis of these rationally designed analogues involves a variety of chemical reactions. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives to produce compounds with potential anticancer activity mdpi.com. Similarly, a series of 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives have been synthesized as synthons for creating novel compounds with antitumor properties mdpi.com.

The primary goals of these synthetic efforts are to enhance the potency of the compounds, allowing for lower effective doses, and to improve selectivity towards the intended target. High selectivity is crucial for minimizing off-target effects and reducing potential toxicity. SAR studies have revealed that the nature and position of substituents on the phenyl ring are critical for the activity of these compounds nih.gov. For example, in a series of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, electron-donating groups on the phenyl ring of the 4-phenylthiazole moiety were well-tolerated by both enzymes nih.gov.

Table 1: Examples of Synthesized this compound Derivatives and their Biological Activity

Derivative Class Synthetic Precursor/Method Target/Activity Key Findings
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide Anticancer One compound showed strong selectivity against A549 human lung adenocarcinoma cells over NIH/3T3 mouse embryoblast cells. mdpi.com
4-methyl-2-phenylthiazole-5-carbohydrazide derivatives 4-methyl-2-phenylthiazole-5-carbohydrazide Anticancer (HepG-2) The thiazole ring combined with a 1,3,4-thiadiazole (B1197879) ring was found to be essential for cytotoxic activity. mdpi.com
4-methyl-5-(3-phenylacryloyl)thiazoles Chalcone-based synthesis Neuraminidase inhibition Compounds bearing an amide group and a mono-hydroxyl group at the 4-position of the phenyl ring showed higher potency. researchgate.net

Exploration of Novel Molecular Targets and Signaling Pathways within Disease Models

A significant avenue for future research is the identification and validation of novel molecular targets for this compound derivatives. While some targets are known, the full therapeutic potential of this scaffold likely extends to other biological pathways.

One area of exploration is in metabolic diseases. Phenylthiazole acid derivatives have been identified as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid homeostasis nih.gov. One such derivative exhibited potency comparable to the antidiabetic drug rosiglitazone (B1679542) nih.gov. Further investigation into this class of compounds could lead to new treatments for type 2 diabetes and other metabolic disorders.

In the realm of oncology, new targets are continuously being explored. Ureido-substituted 4-phenylthiazole derivatives have been discovered as potent inhibitors of the insulin-like growth factor 1 receptor (IGF1R), a key target in cancer therapy nih.gov. One compound, in particular, demonstrated significant cytotoxicity against HepG2 liver cancer cells and was found to inhibit cell migration and induce apoptosis nih.gov. Other research has identified that some this compound derivatives may exert their anticancer effects through the aryl hydrocarbon receptor (AhR) signaling pathway researchgate.net.

The transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cancer, is another promising target. The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a serine/threonine kinase that mediates TGF-β signaling nih.gov. Inhibition of ALK5 has been shown to protect against liver fibrosis nih.gov. This pathway can be regulated by both SMAD-dependent and non-SMAD signaling, including the activation of MAPKs like p38 mdpi.com. Given the involvement of this pathway in various pathologies, developing this compound-based ALK5 inhibitors is a promising therapeutic strategy.

Inflammatory pathways are also being investigated. Certain derivatives have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are involved in inflammation and pain signaling nih.gov. Additionally, 5-methylthiazole-thiazolidinone conjugates have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com.

Table 2: Novel Molecular Targets for this compound Derivatives

Molecular Target Disease Area Derivative Type Mechanism of Action
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Metabolic Disease Phenylthiazole acids Agonist activity, regulating glucose and lipid homeostasis. nih.gov
Insulin-like Growth Factor 1 Receptor (IGF1R) Cancer Ureido-substituted 4-phenylthiazoles Potent inhibition leading to cytotoxicity in liver cancer cells. nih.gov
Activin-like Kinase 5 (ALK5) Fibrosis, Cancer Thiazole derivatives Inhibition of the TGF-β signaling pathway. nih.gov
Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) Inflammation, Pain 4-phenylthiazoles Dual inhibition of enzymes involved in inflammatory signaling. nih.gov
Cyclooxygenase-1 (COX-1) Inflammation 5-methylthiazole-thiazolidinone conjugates Selective inhibition of a key enzyme in prostanoid biosynthesis. mdpi.com
Neuraminidase Influenza 4-methyl-5-(3-phenylacryloyl)thiazoles Inhibition of a key viral enzyme. researchgate.net

Integration of Multidisciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound derivatives requires the integration of multiple scientific disciplines. This multidisciplinary approach combines the strengths of computational chemistry, synthetic organic chemistry, molecular and cellular biology, and pharmacology to accelerate the drug discovery process.

Computational and Synthetic Chemistry: The process often begins with in silico studies, where computational tools are used to design novel compounds and predict their properties. Molecular docking, for instance, allows researchers to visualize and analyze the binding interactions between a designed molecule and its target protein nih.govtandfonline.com. This provides valuable insights that guide the synthetic chemists in preparing the most promising compounds. For example, docking studies of phenylthiazole acid derivatives with PPARγ helped to rationalize their observed agonist activity nih.gov.

Biological Evaluation: Once synthesized, the compounds undergo rigorous biological evaluation. This typically starts with in vitro assays to determine their potency and selectivity against the intended target. For example, a fluorescence polarization-based ligand screening assay was used to evaluate the agonistic activity of phenylthiazole acids on PPARγ nih.gov. Cellular assays are then used to assess the effects of the compounds in a more biologically relevant context, such as measuring their anti-proliferative effects on cancer cell lines or their ability to inhibit inflammatory responses in immune cells nih.govmdpi.comnih.gov.

This iterative cycle of design, synthesis, and testing, informed by an integrated understanding from different disciplines, is crucial for the efficient development of new therapeutic agents based on the this compound scaffold.

Role of this compound Derivatives as Lead Compounds in Preclinical Drug Discovery Pipelines

The ultimate goal of the research into this compound derivatives is to identify and develop lead compounds that can progress through the preclinical drug discovery pipeline and eventually become new medicines. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Several derivatives of this compound have shown significant promise as lead compounds. For example, in the area of anticancer drug discovery, a number of derivatives have demonstrated potent cytotoxic activity against various cancer cell lines mdpi.comijcce.ac.ir. One such compound, a ureido-substituted 4-phenylthiazole, exhibited more potent cytotoxicity against HepG2 liver cancer cells than the approved drug Sorafenib, making it a strong candidate for further preclinical development nih.gov.

In the field of anti-inflammatory agents, 4-phenylthiazole-based dual inhibitors of FAAH and sEH have shown efficacy in animal models of inflammatory pain, suggesting their potential as a new class of non-steroidal anti-inflammatory drugs nih.gov. The identification of these compounds as effective antinociceptive agents in vivo is a critical step in their validation as lead compounds nih.gov.

The journey of a lead compound through the preclinical pipeline involves extensive characterization, including detailed studies of its absorption, distribution, metabolism, and excretion (ADMET) properties. Computational tools can be used for in silico ADMET screening early in the discovery process to identify potential liabilities semanticscholar.org. Experimental validation then follows, for example, through metabolic stability assays using liver microsomes nih.gov.

The development of this compound derivatives is an active area of research, with numerous compounds showing the potential to become valuable therapeutic agents. The continued application of rational design principles and multidisciplinary research approaches will be essential for advancing these promising lead compounds through the preclinical pipeline and into clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-5-phenylthiazole, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehydes react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, yielding this compound analogs (65–87% yields) . Key variables affecting yield include:

  • Reaction time : Prolonged reflux (≥18 hours) improves cyclization but may degrade heat-sensitive intermediates .
  • Solvent choice : Absolute ethanol or DMSO is preferred for solubility and stability .
  • Catalysts : LiCl or acetic acid enhances nucleophilic substitution in thiazole ring formation .
  • Example Data :
SubstrateCatalystSolventTime (hr)Yield (%)
BenzaldehydeAcetic acidEthanol472
4-FluorobenzaldehydeLiClEthanol687

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include thiazole C-S-C protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
  • FT-IR : Thiazole C=N stretches (1640–1680 cm⁻¹) and aryl C-H bends (690–750 cm⁻¹) confirm ring formation .
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N values suggest incomplete purification .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : These compounds exhibit antibacterial and antimycobacterial activities. For example:

  • Antibacterial : Derivatives with electron-withdrawing substituents (e.g., -CF₃, -Br) show MIC values of 2–8 µg/mL against S. aureus .
  • Antimycobacterial : Hydrazine-linked analogs inhibit M. tuberculosis H37Rv at IC₅₀ 12–25 µM .
  • Validation : Use broth microdilution assays with positive controls (e.g., ciprofloxacin) and cytotoxicity testing (e.g., HEK293 cells) to confirm selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in this compound synthesis?

  • Methodological Answer :

  • Step 1 : Screen catalysts (e.g., compare LiCl, ZnCl₂, or p-TsOH) to accelerate imine formation .
  • Step 2 : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 18 hours) while maintaining yields ≥70% .
  • Step 3 : Employ column chromatography (silica gel, hexane/EtOAc) to remove byproducts like unreacted hydrazides .

Q. How to address contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Case Study : If NMR shows unexpected splitting patterns (e.g., doublets instead of singlets for methyl groups):

Verify solvent purity (e.g., DMSO-d₆ may contain water leading to shifted peaks) .

Perform 2D NMR (HSQC, HMBC) to assign ambiguous protons/carbons .

Compare with computational predictions (e.g., DFT-based NMR simulations) .

  • Example : For compound 22c , experimental 13C-NMR (δ 125.4 ppm) matched DFT-calculated thiazole C2 carbon within 1 ppm .

Q. What strategies improve the bioactivity of this compound analogs?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce fluorinated aryl groups (e.g., 4′-trifluoromethylbiphenyl) to enhance membrane permeability .
  • Replace methyl with cycloalkyl groups (e.g., cyclopropyl) to reduce metabolic degradation .
  • SAR Analysis :
SubstituentLogPMIC (S. aureus)
-CF₃3.12 µg/mL
-OCH₃2.416 µg/mL
-Br3.58 µg/mL
  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial dihydrofolate reductase (PDB: 3FRA) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for the same this compound derivative?

  • Methodological Answer :

  • Cause 1 : Polymorphism (e.g., compound 22d melts at >280°C in one study vs. 275°C in another due to crystal packing differences).
  • Resolution : Perform DSC analysis and X-ray crystallography to identify stable polymorphs .
  • Cause 2 : Residual solvents (e.g., ethanol) lower observed melting points. Re-crystallize from anhydrous acetone .

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4-Methyl-5-phenylthiazole

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